molecular formula C19H20N4O6 B11702412 N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide

N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide

Cat. No.: B11702412
M. Wt: 400.4 g/mol
InChI Key: QLNGKSPYUIGBAP-CLVAPQHMSA-N
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Description

N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two (E)-(4-hydroxy-3-methoxyphenyl)methylidene groups attached to a propanedihydrazide backbone. The compound’s structure allows it to participate in various chemical reactions, making it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide typically involves the condensation reaction between propanedihydrazide and (E)-(4-hydroxy-3-methoxyphenyl)methylidene. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s anticancer and antimicrobial effects. Additionally, the compound’s ability to chelate metal ions may play a role in its biological activity.

Comparison with Similar Compounds

N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide can be compared with other similar compounds, such as:

    Elesclomol: N’~1~,N’~3~-dimethyl-N’~1~,N’~3~-bis(phenylcarbonothioyl)propanedihydrazide, known for its anticancer properties through ROS generation.

    PMPD: N,N’-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine, used in electrochemical studies and as a self-assembled monolayer on electrodes.

Properties

Molecular Formula

C19H20N4O6

Molecular Weight

400.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C19H20N4O6/c1-28-16-7-12(3-5-14(16)24)10-20-22-18(26)9-19(27)23-21-11-13-4-6-15(25)17(8-13)29-2/h3-8,10-11,24-25H,9H2,1-2H3,(H,22,26)(H,23,27)/b20-10+,21-11+

InChI Key

QLNGKSPYUIGBAP-CLVAPQHMSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NN=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

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